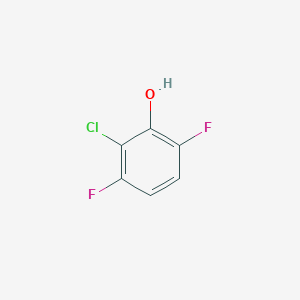

2-氯-3,6-二氟苯酚

描述

Synthesis Analysis

The synthesis of halogenated phenols can be complex and often requires specific conditions for the introduction of halogen atoms into the phenolic ring. For example, the synthesis of Schiff base compounds involving chlorophenyl groups, as mentioned in the study of the crystal structure, spectroscopy, and quantum chemical studies of a related compound, involves the use of specific reagents and conditions . Similarly, the synthesis of (hetero)arene-fused difluorinated compounds is achieved through a combination of a thiolate with difluorocarbene . These methods may provide a basis for the synthesis of 2-Chloro-3,6-difluorophenol, although the exact procedure would need to be tailored to the specific substitution pattern of the compound.

Molecular Structure Analysis

The molecular structure of halogenated phenols is crucial in determining their reactivity and physical properties. For instance, the study of the molecular structure of 2-fluorophenol and 2,6-difluorophenol by gas-phase electron diffraction revealed the possibility of intramolecular hydrogen bonding . This suggests that 2-Chloro-3,6-difluorophenol may also exhibit similar intramolecular interactions, which could influence its chemical behavior.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The base-promoted reaction of nucleophiles with halogenated alkenes, as described in the synthesis of various β-substituted-trifluoromethyl-ethenes, indicates that halogen atoms on the aromatic ring can be reactive sites for chemical transformations . This reactivity could be relevant to 2-Chloro-3,6-difluorophenol, which contains both chlorine and fluorine atoms that may participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by their molecular structure. For example, the Schiff base compound mentioned in the study has been characterized by various spectroscopic methods, and its tautomeric stability was investigated, revealing that the enol form is more stable than the keto form . The presence of halogen atoms can also affect the compound's boiling point, solubility, and density. The nonlinear optical properties of the Schiff base compound were predicted to be much greater than those of urea, indicating that halogenation can significantly alter the electronic properties of phenolic compounds .

科学研究应用

1. 硅鎵陽離子中的齒輪動力學

對硅鎵陽離子的分子內鹵素穩定性進行的研究,特別是2,6-雙(2,6-二氟苯基)苯基二甲基硅鎵陽離子,突顯了2-氯-3,6-二氟苯酚衍生物的重要性。這些化合物展示了獨特的C(2)三角双锥几何结构,其中氟原子与硅基阳离子配位,展示了一种逆时针的齿轮机制。这项研究展示了协调卤素在引导分子动力学中的关键作用,对于理解化学中的分子运动和设计具有重要意义 (Romanato et al., 2010)。

2. 氧化聚合

2,6-二氟苯酚已被用于氧化聚合过程,利用Fe-salen复合物和过氧化氢。这导致了聚(2,6-二氟-1,4-苯氧基)的形成,这种聚合物在材料科学中具有潜在应用。该过程导致了从2,6-二氟苯酚合成结晶聚苯醚,标志着这一研究领域的首次尝试 (Ikeda et al., 2000)。

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIZSAAJTPZUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378553 | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,6-difluorophenol | |

CAS RN |

261762-50-9 | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)